

Physicochemical Properties of 2-Methyl-6-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

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A thorough understanding of the physical and chemical properties of **2-Methyl-6-nitrobenzonitrile** is the foundation for developing effective purification strategies. These properties dictate the choice of solvents, temperature, and purification techniques.

Property	Value	Source(s)
CAS Number	1885-76-3	[1][2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[2]
Molecular Weight	162.15 g/mol	[1][2]
Appearance	Light orange to Yellow to Green powder/crystal	[3]
Melting Point	108-110 °C	[1][4]
Boiling Point	326.2±30.0 °C (Predicted)	[3]
Solubility	Insoluble in water, may persist.	[5]

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of **2-Methyl-6-nitrobenzonitrile**.

Q1: What are the most common impurities found in crude 2-Methyl-6-nitrobenzonitrile?

The impurity profile is intrinsically linked to the synthetic route. Common impurities may include:

- **Positional Isomers:** Isomers such as 2-Methyl-4-nitrobenzonitrile, 2-Methyl-5-nitrobenzonitrile, and 4-Methyl-2-nitrobenzonitrile are frequent by-products of the nitration of o-tolunitrile.^[6] Their similar physicochemical properties can make them challenging to separate.
- **Hydrolysis Products:** The nitrile functional group can undergo hydrolysis under acidic or basic conditions, which may be present during synthesis or workup, leading to the formation of 2-Methyl-6-nitrobenzamide and 2-Methyl-6-nitrobenzoic acid.^[7]
- **Unreacted Starting Materials:** Depending on the synthesis, residual starting materials may persist in the crude product. For instance, in a Sandmeyer-type reaction, unreacted 2-methyl-6-nitroaniline could be present.
- **Over-oxidation Products:** If the synthesis involves oxidation of a related compound, by-products like 3-nitrophthalic acid could be formed.^[8]

Q2: Which analytical techniques are recommended for assessing the purity of 2-Methyl-6-nitrobenzonitrile?

A multi-pronged analytical approach is essential for a comprehensive purity assessment.

Technique	Principle	Application & Rationale
High-Performance Liquid Chromatography (HPLC)	Separation based on partitioning between a mobile and stationary phase.	The industry standard for purity analysis of non-volatile compounds. ^[9] ^[10] A reversed-phase C18 or Phenyl-Hexyl column can effectively separate the main compound from less volatile impurities like isomers and hydrolysis products.
Gas Chromatography (GC)	Separation based on volatility and interaction with a stationary phase.	Ideal for separating volatile and semi-volatile compounds. ^[11] It is highly effective for detecting and quantifying residual solvents and isomeric impurities. Coupling with a Mass Spectrometry (MS) detector provides definitive identification.
Nuclear Magnetic Resonance (¹ H NMR) Spectroscopy	Measures the magnetic properties of atomic nuclei.	Provides structural confirmation of the desired product and allows for the identification and quantification of impurities, including residual solvents, without the need for reference standards for every impurity. ^[12]
Melting Point Analysis	Determines the temperature range over which the solid melts.	A sharp melting point range close to the literature value (108-110 °C) is a good indicator of high purity. ^[1] A broad or depressed melting point suggests the presence of impurities.

Q3: What is the most effective primary method for purifying 2-Methyl-6-nitrobenzonitrile?

For a crystalline solid like **2-Methyl-6-nitrobenzonitrile**, recrystallization is the most effective and scalable primary purification technique. It leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.

Below is a detailed protocol that serves as a robust starting point for your experiments.

Detailed Protocol: Recrystallization of 2-Methyl-6-nitrobenzonitrile

Objective: To remove soluble and insoluble impurities from the crude product by crystallization from a suitable solvent.

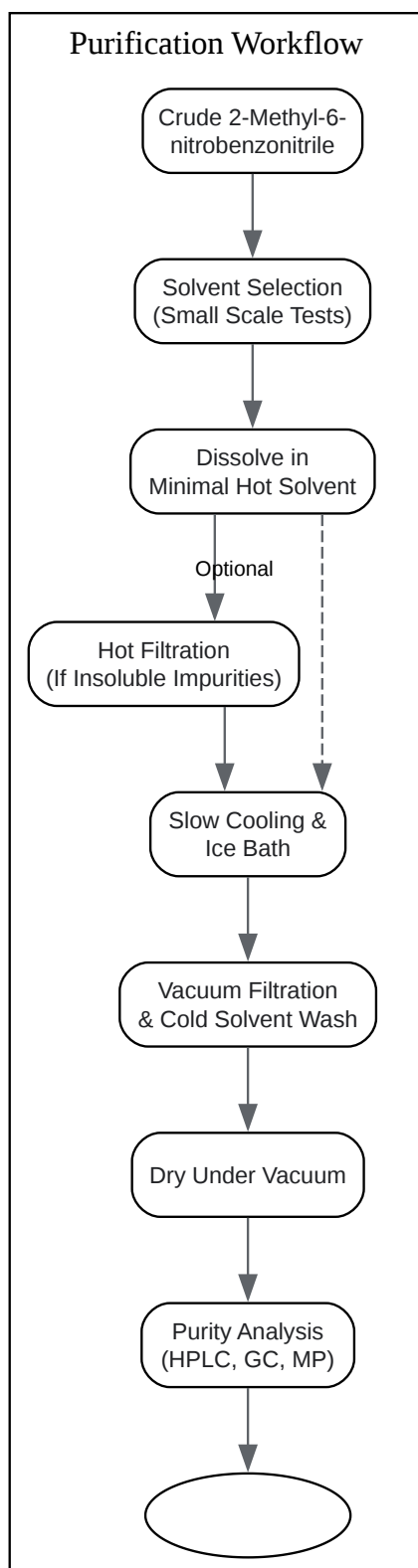
Safety Precautions: **2-Methyl-6-nitrobenzonitrile** is classified as toxic and an irritant.^{[1][13]} Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^{[1][5]}

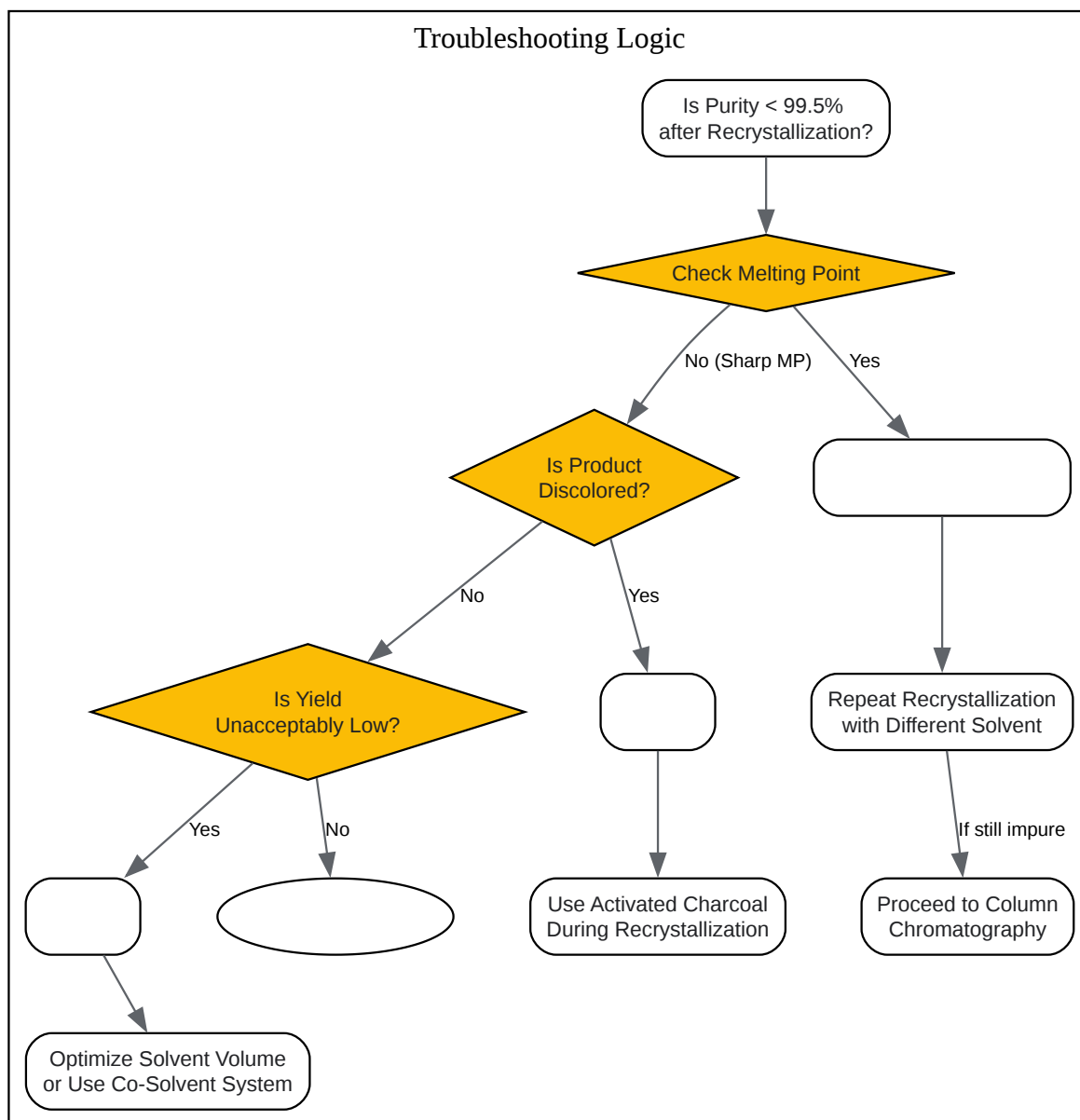
Materials:

- Crude **2-Methyl-6-nitrobenzonitrile**
- Erlenmeyer flasks
- Hot plate with stirring capability
- Condenser
- Büchner funnel and flask
- Vacuum source
- Filter paper
- Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water)

Step-by-Step Methodology:

- **Solvent Selection:** Begin by performing small-scale solubility tests to identify an optimal solvent. A good solvent will dissolve the crude product when hot but not when cold. Ethanol or methanol are often good starting points for nitroaromatic compounds.
- **Dissolution:** Place the crude **2-Methyl-6-nitrobenzonitrile** in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
- **Heating:** Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.^[14] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
- **Crystallization:** Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surface.
- **Drying:** Dry the purified crystals under vacuum to a constant weight. Determine the melting point and perform analytical testing (HPLC, GC, NMR) to confirm purity.





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